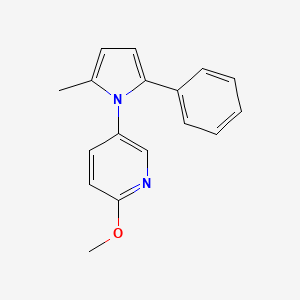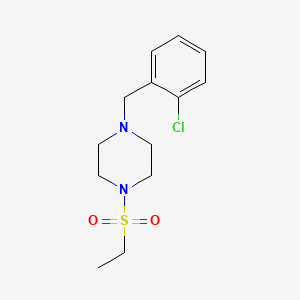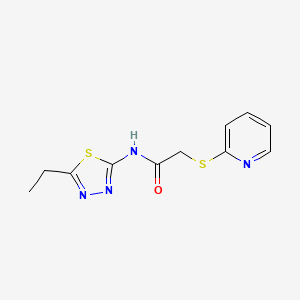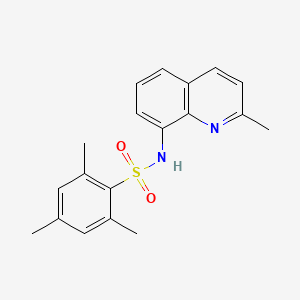![molecular formula C11H17N3O3 B5668397 1-ethyl-4-[(5-nitro-2-furyl)methyl]piperazine](/img/structure/B5668397.png)
1-ethyl-4-[(5-nitro-2-furyl)methyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-4-[(5-nitro-2-furyl)methyl]piperazine, also known as EFMP, is a chemical compound that has been widely used in scientific research. It is a piperazine derivative that has been synthesized through various methods and has been found to have several biochemical and physiological effects. In
Applications De Recherche Scientifique
1-ethyl-4-[(5-nitro-2-furyl)methyl]piperazine has been extensively used in scientific research, particularly in the field of pharmacology. It has been found to have several applications, including its use as a potential drug candidate for the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. 1-ethyl-4-[(5-nitro-2-furyl)methyl]piperazine has been found to exhibit anti-inflammatory, antioxidant, and anti-tumor properties, making it a promising drug candidate.
Mécanisme D'action
The mechanism of action of 1-ethyl-4-[(5-nitro-2-furyl)methyl]piperazine is not fully understood. However, it has been found to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the inflammatory response. 1-ethyl-4-[(5-nitro-2-furyl)methyl]piperazine has also been found to induce apoptosis in cancer cells, which may be due to its ability to inhibit the activity of certain proteins involved in cell survival.
Biochemical and Physiological Effects
1-ethyl-4-[(5-nitro-2-furyl)methyl]piperazine has been found to have several biochemical and physiological effects. It has been found to exhibit antioxidant properties, which may be due to its ability to scavenge free radicals. 1-ethyl-4-[(5-nitro-2-furyl)methyl]piperazine has also been found to exhibit anti-inflammatory properties, which may be due to its ability to inhibit the activity of COX-2 and 5-LOX. 1-ethyl-4-[(5-nitro-2-furyl)methyl]piperazine has been found to induce apoptosis in cancer cells, which may be due to its ability to inhibit the activity of certain proteins involved in cell survival.
Avantages Et Limitations Des Expériences En Laboratoire
1-ethyl-4-[(5-nitro-2-furyl)methyl]piperazine has several advantages for lab experiments. It is relatively easy to synthesize and has been found to be stable under certain conditions. 1-ethyl-4-[(5-nitro-2-furyl)methyl]piperazine has also been found to have low toxicity, making it a safer alternative to other compounds. However, 1-ethyl-4-[(5-nitro-2-furyl)methyl]piperazine has some limitations, including its limited solubility in water and its potential to degrade under certain conditions.
Orientations Futures
There are several future directions for 1-ethyl-4-[(5-nitro-2-furyl)methyl]piperazine research. One potential direction is to further explore its anti-cancer properties and its potential as a cancer treatment. Another direction is to investigate its potential as a treatment for other diseases, including diabetes and Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of 1-ethyl-4-[(5-nitro-2-furyl)methyl]piperazine and its potential side effects.
Méthodes De Synthèse
1-ethyl-4-[(5-nitro-2-furyl)methyl]piperazine can be synthesized through various methods, including the reaction of 1-ethylpiperazine with 5-nitro-2-furaldehyde in the presence of a catalyst. Another method involves the reaction of 1-ethylpiperazine with 5-nitrofurfuryl chloride in the presence of a base. Both methods have been found to yield 1-ethyl-4-[(5-nitro-2-furyl)methyl]piperazine in good yields.
Propriétés
IUPAC Name |
1-ethyl-4-[(5-nitrofuran-2-yl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O3/c1-2-12-5-7-13(8-6-12)9-10-3-4-11(17-10)14(15)16/h3-4H,2,5-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDFIFYPLKBQDDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=CC=C(O2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~7~-(4-fluorophenyl)-6,8,10-triazaspiro[4.5]deca-6,8-diene-7,9-diamine](/img/structure/B5668324.png)

![methyl 2-[(2-phenyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)carbonyl]piperidine-1-carboxylate](/img/structure/B5668337.png)
![{2-[1-(hydroxymethyl)cyclopentyl]-4,5-dimethoxyphenyl}methanol](/img/structure/B5668341.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5668344.png)
![N-methyl-6-{(E)-2-[4-(trifluoromethyl)phenyl]vinyl}pyridazin-3-amine](/img/structure/B5668345.png)


![2-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-5-(1-piperazinyl)-3(2H)-pyridazinone hydrochloride](/img/structure/B5668378.png)
![methyl 4-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]piperidine-1-carboxylate](/img/structure/B5668381.png)
![2-{1-cyclohexyl-5-[1-(4-methoxyphenyl)cyclopropyl]-1H-1,2,4-triazol-3-yl}acetamide](/img/structure/B5668389.png)

